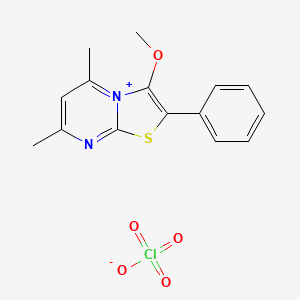
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is related to bupivacaine, a well-known local anesthetic, and shares some of its pharmacological characteristics .
Méthodes De Préparation
The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with piperidine-3-carboxylic acid. The process includes the following steps :
Formation of the amide bond: The carboxylic acid group of piperidine-3-carboxylic acid reacts with the amine group of 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Benzylation: The resulting amide is then benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound inhibits the propagation of nerve impulses, leading to a local anesthetic effect . This mechanism is similar to that of bupivacaine, where the compound binds to the intracellular portion of sodium channels, preventing the influx of sodium ions and thereby blocking nerve signal transmission .
Comparaison Avec Des Composés Similaires
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide is similar to other local anesthetics such as:
Bupivacaine: Both compounds share a similar mechanism of action and are used for their anesthetic properties.
Ropivacaine: Another local anesthetic with a similar structure and pharmacological profile.
Mepivacaine: This compound also shares structural similarities and is used for its local anesthetic effects.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other local anesthetics .
Propriétés
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLUCKIEGFRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)


![5-[(3-Chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5051035.png)

![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)
![2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene](/img/structure/B5051060.png)

![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE](/img/structure/B5051079.png)
![5-acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5051081.png)

![methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate](/img/structure/B5051094.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B5051095.png)
